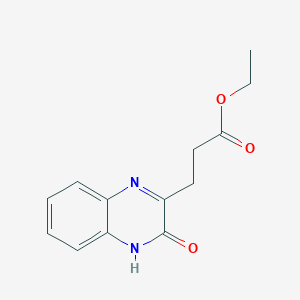
ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate
Übersicht
Beschreibung
Ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate, also known as PQ529, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in various biological processes such as cell differentiation, apoptosis, and metabolism.
Wirkmechanismus
Ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate exerts its therapeutic effects by inhibiting GSK-3, which is a key regulator of various cellular processes. GSK-3 is involved in the phosphorylation of various proteins, including tau protein and beta-catenin. Inhibition of GSK-3 leads to the dephosphorylation of these proteins, which results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to modulate various biochemical and physiological processes in the body. It has been found to reduce neuroinflammation, improve cognitive function, protect dopaminergic neurons, inhibit tumor growth, and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate in lab experiments is its potent inhibitory effect on GSK-3, which allows for the modulation of various cellular processes. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in animal models.
Zukünftige Richtungen
There are several future directions for the research on ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate. One of the directions is to investigate its potential therapeutic applications in other diseases such as diabetes and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of GSK-3 that can be used in clinical settings. Additionally, further studies are needed to investigate the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various diseases. Its potent inhibitory effect on GSK-3 makes it a valuable tool for the modulation of various cellular processes. Further research is needed to fully understand its therapeutic potential and to develop more potent and selective inhibitors of GSK-3.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(3-hydroxy-2-quinoxalinyl)propanoate has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. In Parkinson's disease, this compound has been found to protect dopaminergic neurons and improve motor function. In cancer, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
ethyl 3-(3-oxo-4H-quinoxalin-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-18-12(16)8-7-11-13(17)15-10-6-4-3-5-9(10)14-11/h3-6H,2,7-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMCYNMZRABKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=NC2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-1H-benzimidazole](/img/structure/B5426101.png)
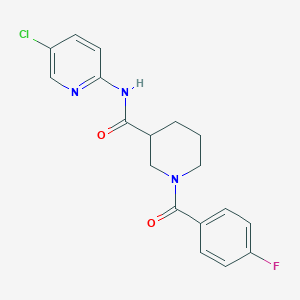
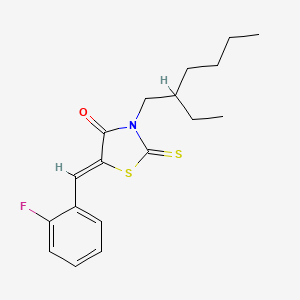
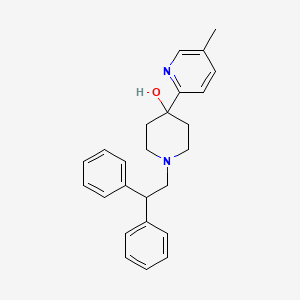

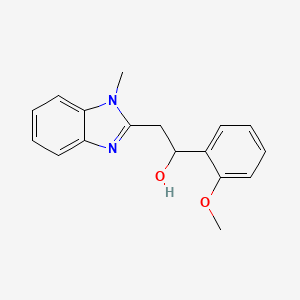

![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]quinoline-3-carboxamide](/img/structure/B5426151.png)
![N-(3-hydroxyphenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5426155.png)
![4-[(2-methoxy-4-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5426157.png)
![4-[(4-fluorophenyl)sulfonyl]-N-(3-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5426162.png)
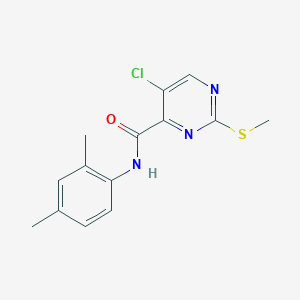
![N-ethyl-3-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5426172.png)
![4-[3-(allylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-ethoxyphenol](/img/structure/B5426181.png)